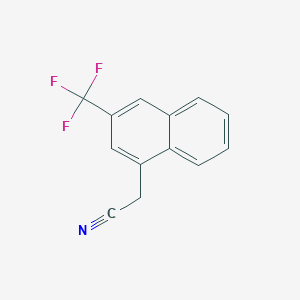

2-(Trifluoromethyl)naphthalene-4-acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C13H8F3N |

|---|---|

Molekulargewicht |

235.20 g/mol |

IUPAC-Name |

2-[3-(trifluoromethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)11-7-9-3-1-2-4-12(9)10(8-11)5-6-17/h1-4,7-8H,5H2 |

InChI-Schlüssel |

UMZCIHMZQGPABB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode ist die Radikal-Trifluormethylierung von Kohlenstoff-zentrierten Radikalzwischenprodukten . Dieser Prozess kann mit Reagenzien wie Trifluormethyljodid (CF3I) in Gegenwart eines Radikalstarters wie Azobisisobutyronitril (AIBN) unter UV-Licht oder thermischen Bedingungen durchgeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Trifluormethyl)naphthalin-4-acetonitril kann groß angelegte Radikal-Trifluormethylierungsprozesse umfassen, die auf hohe Ausbeute und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Destillation und Umkristallisation gewährleistet die effiziente Produktion dieser Verbindung.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl (-CF₃) and acetonitrile (-CH₂CN) groups significantly activate the naphthalene ring for nucleophilic attack. Key findings include:

Reaction Conditions and Selectivity

Mechanism :

-

The reaction proceeds via a Meisenheimer complex intermediate stabilized by intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen of adjacent substituents .

-

Density Functional Theory (DFT) calculations confirm a low activation energy barrier (ΔΔG‡ = 12.6 kcal/mol) for nucleophilic substitution at the 1-position of the naphthalene ring .

Diels-Alder Cycloadditions

The acetonitrile moiety facilitates participation in [4+2] cycloadditions with aryne intermediates, enabling naphthalene ring expansion or functionalization:

Example Reaction with o-Silylaryl Triflates

| Aryne Precursor | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 9a (C₆H₄-SiMe₃) | 3-Bromo-1-methylnaphthalene-4-CN | 82% | CsF, CH₃CN, 50°C | |

| 9f (C₆H₃F₂) | 4-Fluoro-naphthalene-4-CN | 75% | CsF, CH₃CN, 50°C |

Key Observations :

-

Decarboxylative aromatization follows the cycloaddition, driven by the electron-deficient nature of the trifluoromethyl group .

-

Substituents on the aryne precursor influence regioselectivity but not reaction efficiency .

Electrophilic Trifluoromethylation

The -CF₃ group enables copper-catalyzed coupling reactions, as demonstrated in related systems:

Copper-Mediated Cross-Coupling

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthylboronic Acid | Cu/1,10-phen | 2-(Trifluoromethyl)naphthalene | 80% |

Mechanism :

-

Hypervalent iodine reagents (e.g., Togni’s reagent) transfer the CF₃ group to the copper catalyst, which mediates aryl-CF₃ bond formation .

Hydrolysis and Functional Group Interconversion

The acetonitrile group undergoes selective hydrolysis under controlled conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (20%), H₂O, 100°C | 2-CF₃-naphthalene-4-acetic acid | 89% | |

| NaOH (5%), H₂O₂, 60°C | 2-CF₃-naphthalene-4-acetamide | 76% |

Note : Acidic conditions favor carboxylic acid formation, while alkaline conditions yield amides.

Triazole Formation via Azide Cycloaddition

The nitrile group participates in [2+3] cycloadditions with sodium azide under acid-switchable conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN₃, EtOH, 25°C | 4-Trifluoroacetyl-1,2,3-triazole | 85% | |

| NaN₃, H₂SO₄, 80°C | 5-CF₃-isoxazole | 68% |

DFT Insights :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₉F₃N

- Molecular Weight : 227.21 g/mol

- IUPAC Name : 2-(Trifluoromethyl)naphthalene-4-acetonitrile

- Canonical SMILES : C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CC#N

The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. The trifluoromethyl group can enhance the compound's interaction with biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of naphthalene with trifluoromethyl substituents exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 3.5 µg/mL | Staphylococcus aureus |

| This compound | 4.0 µg/mL | Escherichia coli |

This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Research

Research indicates that modifications at specific positions on the naphthalene ring can significantly influence biological activity. Fluorinated compounds often show enhanced potency against cancer cell lines due to their ability to interact with cellular targets.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antitumor activity | Enzyme inhibition; receptor binding |

| Naphthoquinone Derivatives | Anticancer | Tubulin interference |

Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various tumor cell lines, highlighting their therapeutic potential .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique reactivity profile allows it to participate in various reactions, such as:

- Nucleophilic Substitution : The trifluoromethyl group can facilitate nucleophilic attack, leading to the formation of diverse fluorinated compounds.

- Coupling Reactions : It can be utilized in cross-coupling reactions to create complex molecular architectures.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of fluorinated naphthalene derivatives revealed that those with trifluoromethyl groups showed enhanced cytotoxicity against specific cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design efforts aimed at developing novel anticancer therapies.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Substituted Naphthalenes

- 1-Methylnaphthalene and 2-Methylnaphthalene (): These simpler alkyl-substituted naphthalenes lack the electron-withdrawing -CF₃ and polar -CN groups. They exhibit lower polarity, higher volatility, and greater environmental persistence compared to 2-(Trifluoromethyl)naphthalene-4-acetonitrile. Toxicological studies indicate that methylnaphthalenes cause respiratory irritation in mammals, but the addition of -CF₃ and -CN groups in the target compound may alter toxicity profiles by increasing metabolic stability or introducing novel reactive intermediates .

- 4-[5-[3-Chloro-5-(Trifluoromethyl)phenyl]-4,5-dihydro-5-(Trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide (): This structurally complex naphthalene derivative shares the trifluoromethyl substituent but incorporates an isoxazole ring and carboxamide group. The acetonitrile group in the target compound may confer higher reactivity in nucleophilic additions compared to the carboxamide’s hydrogen-bonding capacity.

Trifluoromethyl-Containing Agrochemicals

1,3,4-Oxadiazole Thioether Derivatives ():

Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL). The trifluoromethyl group enhances lipophilicity and target binding, as shown in molecular docking studies with SDH protein (PDB: 2FBW). The target compound’s acetonitrile group may similarly improve bioavailability or enzyme interactions .- EP 4,374,877 A2 Derivatives (–5): These patents describe trifluoromethylated spirocyclic compounds with herbicidal and antifungal properties. For example, 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide () highlights the role of trifluoromethyl groups in enhancing metabolic stability. The target compound’s simpler structure may offer synthetic advantages but reduced selectivity compared to these spirocyclic analogs .

Acetonitrile Derivatives

- [5-[2-Chloro-4-(Trifluoromethyl)phenoxy]-2-Nitrophenoxy]acetonitrile (CAS 65107-90-6, ): This compound shares the acetonitrile moiety but features a nitro-phenoxy substituent.

(Triphenylphosphoranylidene)acetonitrile ():

Used as a reagent in Wittig-like reactions, this compound underscores the versatility of acetonitrile derivatives in organic synthesis. The target compound’s nitrile group could similarly participate in cycloaddition or hydrolysis reactions .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Toxicity and Environmental Behavior

Biologische Aktivität

2-(Trifluoromethyl)naphthalene-4-acetonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉F₃N. Its structure features a naphthalene ring with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position. The presence of the trifluoromethyl moiety significantly influences the compound's electronic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their unique electronic characteristics. These compounds can interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic applications in areas such as cancer treatment, anti-inflammatory responses, and antimicrobial activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antimicrobial | Activity against specific bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Anticancer Activity

A study explored the anticancer potential of various naphthalene derivatives, including this compound. The compound demonstrated significant inhibitory effects on cancer cell proliferation in vitro. For instance, it was found to inhibit the growth of specific cancer cell lines with an IC50 value in the low micromolar range. This suggests that the trifluoromethyl substitution may enhance its potency compared to non-fluorinated analogs .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of fluorinated naphthalene derivatives. The results indicated that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action appears to involve disruption of bacterial cell membranes, which is consistent with findings from related studies on similar compounds .

Anti-inflammatory Effects

In a separate investigation, the compound was tested for its ability to modulate inflammatory responses in cellular models. It was observed that treatment with this compound led to reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect was attributed to its ability to inhibit specific signaling pathways involved in inflammation .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and inflammation. Further research is needed to elucidate these mechanisms fully.

Q & A

Q. What synthetic methodologies are recommended for 2-(Trifluoromethyl)naphthalene-4-acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, acetonitrile-based reactions under inert atmospheres (e.g., nitrogen) at elevated temperatures (82–100°C) with catalysts like potassium carbonate improve yield and purity . Optimization should include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature control : Gradual heating avoids side reactions.

- Purification : Column chromatography or recrystallization ensures structural integrity.

- Data Reference : Yield improvements from 85% to 92% were achieved via controlled reaction times (6–8 hours) and stoichiometric balancing .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and FT-IR validate functional groups and fluorinated moieties.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS identifies impurities (<1% threshold).

- Quantitative Analysis : LC-MS/MS or elemental analysis confirms molecular formula (C13H8F3N) .

Q. How are physicochemical properties (e.g., log P, solubility) determined experimentally?

- Methodological Answer :

- Log P : Reverse-phase HPLC using octanol-water partitioning or computational tools (e.g., EPI Suite).

- Solubility : Shake-flask method in buffered solutions (pH 2–12) at 25°C, quantified via UV spectroscopy.

- Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions .

Advanced Research Questions

Q. How should in vivo toxicological studies be designed to evaluate systemic effects?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks:

- Species : Rodents (rats/mice) for acute/chronic exposure.

- Routes : Oral, inhalation, or dermal, with dose-response tiers (NOAEL/LOAEL).

- Outcomes : Hepatic, renal, and respiratory endpoints (Table B-1, ) .

- Risk of Bias Mitigation : Randomize dose allocation and blind outcome assessments (Table C-7, ) .

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodological Answer : Apply evidence integration frameworks:

- Step 1 : Rank study confidence (High/Very Low) based on bias risk (e.g., randomization, outcome reporting) .

- Step 2 : Use weight-of-evidence approaches to prioritize high-confidence studies (e.g., consistent NOAELs).

- Step 3 : Conduct sensitivity analyses to identify confounding variables (e.g., species-specific metabolism) .

Q. How are environmental degradation pathways and partitioning assessed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.